1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as dopamine and serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to these neurotransmitters .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may lead to changes in bacterial growth or viability .
Action Environment
The synthesis of similar compounds has been carried out under optimized conditions, suggesting that factors like temperature, ph, and the presence of certain catalysts may influence their activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to exhibit antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step procedures. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time . Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .
Scientific Research Applications
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
- 2-(4-(3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ylthio)propyl)piperazin-1-yl)benzo[d]oxazole
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole, piperazine, and phenylpropanone moieties allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-17(2)19-9-6-10-20-22(19)24-23(28-20)26-15-13-25(14-16-26)21(27)12-11-18-7-4-3-5-8-18/h3-10,17H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWPXXDZZDXRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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